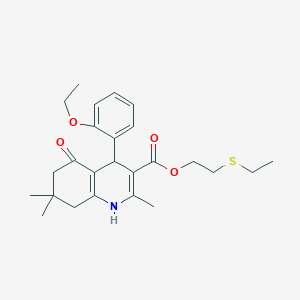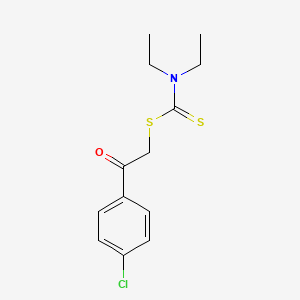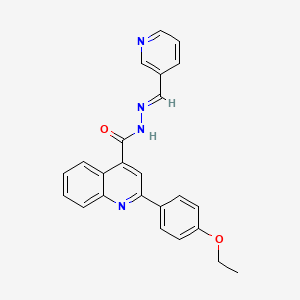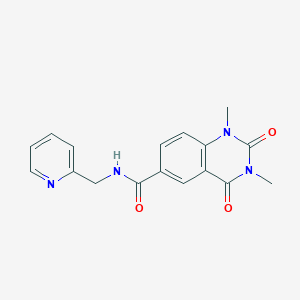![molecular formula C18H19ClN2O2 B5168569 N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide, commonly known as CEC, is a synthetic compound that belongs to the family of amide derivatives. This compound is widely used in scientific research due to its unique properties and mechanism of action.
作用機序
CEC acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has been shown to increase the release of dopamine and serotonin in the brain, which results in increased neuronal activity and stimulation of the reward pathway. CEC also has a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes, including calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
CEC has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. CEC has also been shown to increase the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, CEC has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using CEC in lab experiments include its unique mechanism of action, high affinity for various receptors, and ability to stimulate the reward pathway. However, the limitations of using CEC include its potential toxicity and the need for careful dosing and monitoring. In addition, CEC may not be suitable for all experiments due to its specific effects and mechanism of action.
将来の方向性
There are many future directions for research on CEC. One area of interest is the development of new drugs based on the structure-activity relationship of CEC. Another area of interest is the study of the neuroprotective effects of CEC and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of CEC and its potential toxicity.
合成法
The synthesis of CEC involves the reaction of 2-chloroethylamine hydrochloride with 2-ethylbenzamide in the presence of a base such as potassium carbonate. The reaction takes place in an appropriate solvent, such as dimethylformamide, under reflux conditions. After the reaction is complete, the product is purified by column chromatography to obtain pure CEC.
科学的研究の応用
CEC is widely used in scientific research due to its unique properties and mechanism of action. It is used as a ligand to study the binding affinity and selectivity of various receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. CEC is also used as a probe to study the structure-activity relationship of various compounds and to develop new drugs.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-13-7-4-6-10-16(13)21-18(23)17(22)20-12-11-14-8-3-5-9-15(14)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXMXKHYMJIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)

![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)


![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
